molecular formula C8H12FNO3 B8472847 Ethyl N-(2-fluoroallyl)-N-(2-oxoethyl)-carbamate

Ethyl N-(2-fluoroallyl)-N-(2-oxoethyl)-carbamate

Cat. No. B8472847
M. Wt: 189.18 g/mol
InChI Key: XYFITRZANYIZGZ-UHFFFAOYSA-N
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Patent
US05071999

Procedure details

14.1 g (60 mmol) of ethyl N-(2,2-dimethoxyethyl) -N-(2-fluoroallyl)-carbamate are heated under reflux for three hours with 6.3 ml of formic acid in 120 ml of water. The solution is saturated with sodium chloride and extracted several with methylene chloride, the organic solutions are washed with saturated sodium hydrogen carbonate solution, dried over magnesium sulphate and concentrated, and the residue is distilled.
Name
ethyl N-(2,2-dimethoxyethyl) -N-(2-fluoroallyl)-carbamate
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][N:5]([CH2:11][C:12]([F:14])=[CH2:13])[C:6](=[O:10])[O:7][CH2:8][CH3:9].C(O)=O.[Cl-].[Na+]>O>[F:14][C:12](=[CH2:13])[CH2:11][N:5]([CH2:4][CH:3]=[O:2])[C:6](=[O:10])[O:7][CH2:8][CH3:9] |f:2.3|

Inputs

Step One
Name
ethyl N-(2,2-dimethoxyethyl) -N-(2-fluoroallyl)-carbamate
Quantity
14.1 g
Type
reactant
Smiles
COC(CN(C(OCC)=O)CC(=C)F)OC
Step Two
Name
Quantity
6.3 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted several with methylene chloride
WASH
Type
WASH
Details
the organic solutions are washed with saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
FC(CN(C(OCC)=O)CC=O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.